molecular formula C7H12O2 B13345847 6-Oxaspiro[3.4]octan-8-ol

6-Oxaspiro[3.4]octan-8-ol

Cat. No.: B13345847
M. Wt: 128.17 g/mol
InChI Key: AQKPBNKVJDDKFF-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-8-ol is a chemical compound with the molecular formula C7H12O2. It is characterized by a spirocyclic structure, which includes an oxygen atom and a hydroxyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-8-ol involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures. The reaction mixture is then treated with 1,3-dichloroacetone, followed by the addition of lithium naphthalenide. The resulting product is purified through chromatography to obtain this compound .

Industrial Production Methods

Industrial production methods for 6-Oxaspiro[3

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

6-Oxaspiro[3.4]octan-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-8-ol depends on its specific application. In biochemical studies, it may interact with enzymes or other molecular targets, affecting various pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.4]octan-8-ol is unique due to its specific spirocyclic structure and the presence of both an oxygen atom and a hydroxyl group. This combination of features makes it a versatile building block in organic synthesis and valuable in various research applications .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H12O2/c8-6-4-9-5-7(6)2-1-3-7/h6,8H,1-5H2

InChI Key

AQKPBNKVJDDKFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC2O

Origin of Product

United States

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